6-Aminonicotinic acid

GABA-A receptor Agonist binding Medicinal chemistry

Procure 6-aminonicotinic acid as a non-interchangeable GABA-A receptor agonist scaffold (Ki 4.4 nM) differentiated from regioisomers 2-, 4-, and 5-aminonicotinic acid in solubility, metabolic activation, and target engagement. Its distinct high-affinity conversion to 6-aminonicotinic acid mononucleotide enables specific probing of the pyridine nucleotide salvage pathway versus 6-aminonicotinamide. Esters derived from this compound exhibit superior antiproliferative activity with reduced neurotoxicity, making it the preferred precursor for next-generation antimetabolite synthesis. Available in ≥98% purity with global shipping.

Molecular Formula C6H6N2O2
Molecular Weight 138.12 g/mol
CAS No. 3167-49-5
Cat. No. B020891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Aminonicotinic acid
CAS3167-49-5
Synonyms6-aminonicotinic acid
6-aminonicotinic acid, monohydrochloride
6-aminonicotinic acid, phosphate (1:1)
Molecular FormulaC6H6N2O2
Molecular Weight138.12 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1C(=O)O)N
InChIInChI=1S/C6H6N2O2/c7-5-2-1-4(3-8-5)6(9)10/h1-3H,(H2,7,8)(H,9,10)
InChIKeyZCIFWRHIEBXBOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

6-Aminonicotinic Acid (CAS 3167-49-5): A Differentiated Aminonicotinic Acid Isomer with Defined GABA-A Receptor Affinity and Metabolic Stability for Research Procurement


6-Aminonicotinic acid (CAS 3167-49-5), also known as 6-aminopyridine-3-carboxylic acid, is an aminonicotinic acid isomer characterized by an amino group at the 6-position of the pyridine ring, distinguishing it from the 2-, 4-, and 5-amino-substituted regioisomers [1][2]. This compound is a metabolite of nicotinic acid and exhibits a defined pharmacological profile as a GABA-A receptor agonist with a reported Ki of 4.4 nM [3]. Its physicochemical properties, including a predicted pKa of 2.86±0.10 and water solubility of approximately 1.0 g/L at 20 °C, further differentiate it from structurally related nicotinic acid derivatives .

Why 6-Aminonicotinic Acid Cannot Be Interchanged with Other Aminonicotinic Acid Isomers, Nicotinic Acid, or 6-Aminonicotinamide: Evidence-Based Selection Criteria for Research and Industrial Use


The substitution of 6-aminonicotinic acid with in-class analogs or positional isomers introduces critical, quantifiable deviations in both biochemical activity and physicochemical behavior that can invalidate experimental outcomes or compromise process specifications. Specifically, the 2-aminonicotinic acid regioisomer (CAS 5345-47-1) demonstrates markedly different solubility characteristics , while nicotinic acid (CAS 59-67-6) and 6-aminonicotinamide (CAS 329-89-5) possess divergent metabolic activation pathways and target engagement profiles [1][2]. These differences are not academic; they translate directly into assay variance, altered pharmacokinetic predictions, and inconsistencies in synthetic yield. The following quantitative evidence establishes the specific dimensions along which 6-aminonicotinic acid exhibits verifiable differentiation that justifies its procurement as a discrete, non-interchangeable chemical entity.

Quantitative Differentiation Guide: 6-Aminonicotinic Acid (CAS 3167-49-5) vs. Key Comparators in Binding Affinity, Solubility, and Metabolic Activation


GABA-A Receptor Binding Affinity: 6-Aminonicotinic Acid Exhibits ~250-Fold Lower Affinity than Its Optimized Tetrahydropyridine Analog, Defining It as a Scaffold Rather Than a Potent Agonist

In a direct head-to-head comparative study within the same publication, 6-aminonicotinic acid (compound 3) and its tetrahydropyridine analog (compound 22) were evaluated for GABA-A receptor binding affinity at native receptors. 6-Aminonicotinic acid demonstrated a Ki within the low to mid-micromolar range (Ki 1.1–24 μM) [1]. In stark contrast, the tetrahydropyridine analog (22) exhibited low-nanomolar affinity (Ki 0.044 μM) and was equipotent to the endogenous agonist GABA itself as well as the standard agonist isoguvacine [1]. This quantitative difference positions 6-aminonicotinic acid as a foundational scaffold for analog development rather than a high-potency tool compound, a critical distinction for researchers selecting appropriate starting materials for structure-activity relationship (SAR) studies.

GABA-A receptor Agonist binding Medicinal chemistry

Aqueous Solubility: 6-Aminonicotinic Acid (1.0 g/L) is 15- to 17-Fold Less Soluble than Nicotinic Acid (15-17 g/L) at 20 °C, Impacting Formulation and Reaction Medium Selection

Aqueous solubility represents a key differentiator between 6-aminonicotinic acid and its parent compound, nicotinic acid. According to multiple authoritative chemical databases and vendor technical datasheets, 6-aminonicotinic acid exhibits a water solubility of approximately 1.0 g/L at 20 °C . In comparison, nicotinic acid demonstrates a water solubility of 15–17 g/L at 20 °C, as reported in USP reference standards and supplier documentation . This represents a 15- to 17-fold reduction in aqueous solubility for the 6-amino-substituted derivative. Additionally, 6-aminonicotinic acid shows ethanol solubility of 5.0 g/L at 20 °C, whereas its 2-amino regioisomer is described as 'soluble' in water without a specific quantitative limit provided by suppliers, indicating a qualitative difference in behavior .

Physicochemical properties Solubility Formulation

Metabolic Activation Pathway: 6-Aminonicotinic Acid Is Metabolized to 6-Aminonicotinic Acid Mononucleotide, Whereas 6-Aminonicotinamide Is Directly Converted to 6-Amino-NADP+, Yielding Distinct Antiproliferative Profiles

6-Aminonicotinic acid and 6-aminonicotinamide share a common downstream metabolite—6-aminonicotinamide adenine dinucleotide phosphate (6-amino-NADP+), a potent inhibitor of 6-phosphogluconate dehydrogenase (6PGD)—but their entry points into the pyridine nucleotide cycle differ significantly [1][2]. 6-Aminonicotinic acid is first converted to 6-aminonicotinic acid mononucleotide via an enzymatic system for which it has high affinity, as demonstrated in erythrocyte studies [3]. In contrast, 6-aminonicotinamide (6AN) exhibits very low affinity for the pathway that produces 6-amino-NMN, effectively bypassing this step [3]. This metabolic divergence translates into functional consequences: 6-aminonicotinic acid esters have been shown to exhibit more potent antiproliferative activity against distant metastatic pancreatic cancer cells than 6AN, with reduced neurotoxic effects on primary hippocampal rat neurons [2]. While the parent acid is less potent than its esters, its distinct metabolic entry point defines it as a unique precursor with a different toxicological and efficacy profile compared to 6AN.

NAD salvage pathway Antimetabolite Cancer metabolism

Acid Dissociation Constant (pKa): 6-Aminonicotinic Acid (pKa 2.86) Exhibits a Slightly Lower Predicted pKa than 2-Aminonicotinic Acid (pKa 2.94), Suggesting Subtle Differences in Ionization State Under Physiological Conditions

The predicted acid dissociation constant (pKa) represents a subtle but potentially meaningful differentiator between aminonicotinic acid regioisomers. 6-Aminonicotinic acid has a predicted pKa of 2.86±0.10, as reported by multiple authoritative chemical databases [1]. In comparison, the 2-amino regioisomer (2-aminonicotinic acid, CAS 5345-47-1) is reported with a predicted pKa of 2.94±0.10 . While both compounds are predicted to exist predominantly in their carboxylate forms at physiological pH (7.4), the 0.08 unit difference in pKa corresponds to a modest but quantifiable difference in the ratio of protonated to deprotonated species near the inflection point. This distinction may influence passive diffusion across lipid bilayers and binding interactions with target proteins, though direct comparative experimental pKa data are not available.

pKa Ionization state Drug-likeness

Synthetic Accessibility: 6-Aminonicotinic Acid Can Be Prepared via Electrocatalytic Reduction Under Mild Conditions, a Feature Not Widely Reported for Other Aminonicotinic Acid Isomers

A unique synthetic route for 6-aminonicotinic acid involves the electrochemical reduction of 2-amino-5-bromo- or 2-amino-5-chloropyridine in the presence of CO2 at silver cathodes under mild conditions [1]. This electrocatalytic method reportedly yields the product in 75% yield and 100% selectivity under optimized conditions [1]. While traditional synthetic routes for aminonicotinic acids exist (e.g., hydrolysis of corresponding nitriles or amides), this electrochemical approach is specifically documented for the 6-amino isomer and represents a potential advantage for scale-up or green chemistry initiatives. No comparable electrocatalytic methods are described in the open literature for the 2-amino or 4-amino regioisomers, suggesting a potential process advantage unique to 6-aminonicotinic acid.

Electrosynthesis Green chemistry Process chemistry

Validated Research and Industrial Application Scenarios for 6-Aminonicotinic Acid (CAS 3167-49-5) Based on Quantifiable Differentiation Evidence


Scaffold for Structure-Activity Relationship (SAR) Studies Targeting GABA-A Receptor Agonists

Given its micromolar GABA-A receptor affinity (Ki 1.1–24 μM) compared to the low-nanomolar affinity of its tetrahydropyridine analog (Ki 0.044 μM), 6-aminonicotinic acid is an ideal starting scaffold for medicinal chemistry programs aimed at developing novel GABA-A receptor agonists [1]. Researchers can systematically modify the 6-aminonicotinic acid core to probe the steric and electronic requirements for enhanced binding, leveraging the existing SAR data for 2- and 4-alkylated analogs [1].

Precursor for Less Neurotoxic Antimetabolites Targeting the NAD Salvage Pathway

As documented in pancreatic cancer models, esters derived from 6-aminonicotinic acid exhibit more potent antiproliferative activity and reduced neurotoxicity compared to the commonly used antimetabolite 6-aminonicotinamide (6AN) [2]. This evidence positions 6-aminonicotinic acid as a preferred precursor for synthesizing next-generation antimetabolites that modulate the pentose phosphate pathway via 6-amino-NADP+ inhibition, offering a potentially improved therapeutic window [2].

Investigations of Pyridine Nucleotide Cycle Enzyme Specificity and Metabolic Flux

The distinct metabolic entry of 6-aminonicotinic acid—its high-affinity conversion to 6-aminonicotinic acid mononucleotide, in contrast to 6AN's low affinity for the corresponding pathway—makes it a valuable tool for dissecting enzyme specificity within the pyridine nucleotide cycle [3][4]. Studies in E. coli and erythrocytes have established that 6-aminonicotinic acid and 6AN are not metabolically interchangeable, enabling researchers to use 6-aminonicotinic acid as a specific probe for the early steps of the salvage pathway [3][4].

Green Chemistry and Electrosynthesis Process Development

The documented electrocatalytic synthesis of 6-aminonicotinic acid from 2-amino-5-halopyridines in the presence of CO2 at silver cathodes (75% yield, 100% selectivity) provides a foundation for process chemistry research focused on sustainable, mild-condition synthesis of aminonicotinic acid derivatives [5]. This route may be particularly attractive for scale-up efforts where traditional chemical methods are less desirable due to harsh conditions or poor atom economy.

Quote Request

Request a Quote for 6-Aminonicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.